(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 3, a methyl group at position 5, and an acetic acid moiety at the pyrazole nitrogen.
The molecular formula of this compound is C₁₂H₁₃N₃O₂, with a molecular weight of 231.25 g/mol (calculated). The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the acetic acid moiety could improve solubility or enable salt formation for pharmacokinetic optimization .
Properties
IUPAC Name |
2-(3-cyclopropyl-5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-9-11(8-2-3-8)14-15(6-10(16)17)12(9)13-5-7/h4-5,8H,2-3,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKXNTDSZUISKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(N=C2C3CC3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic hydrogenation, selective oxidation, and careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising antitumor properties. The structural motif allows for modifications that enhance their efficacy against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit specific protein interactions crucial for tumor growth and survival, making them candidates for anticancer drug development .
Enzyme Inhibition
The compound has been explored for its ability to inhibit enzymes linked to disease pathways. Pyrazolo derivatives have shown potential as selective inhibitors of various kinases and other enzymes involved in signaling pathways that lead to cancer and other diseases . This makes (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid a valuable scaffold for developing targeted therapies.
Neuropharmacological Effects
Recent studies have investigated the psychopharmacological properties of pyrazolo compounds. They are being evaluated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Fluorescent Probes
The unique photophysical properties of pyrazolo compounds have led to their use as fluorescent probes in biological imaging. These compounds can serve as biomarkers for lipid droplets in cells, aiding in the visualization of cellular processes in cancer research .
Synthesis and Functionalization
The synthesis of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves cyclocondensation reactions and subsequent modifications to enhance its biological activity. Various synthetic routes have been explored to optimize yield and purity while allowing for structural diversity that can be tailored for specific applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antitumor Activity | Investigated the efficacy of pyrazolo derivatives against cancer cell lines | Found significant inhibition of tumor growth in vitro |
| Enzyme Inhibition Research | Examined the inhibitory effects on specific kinases | Demonstrated selective inhibition with low toxicity profiles |
| Neuropharmacological Study | Evaluated effects on neurotransmitter modulation | Indicated potential therapeutic effects in neurological disorders |
Mechanism of Action
The mechanism of action of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the C₁₆H₁₄F₃N₅O₂ analogue enhances metabolic stability and may improve target binding affinity . Oxygen-Containing Groups: The oxo and hydroxy groups in C₉H₉N₃O₄ increase hydrophilicity, making it suitable for aqueous formulations but less ideal for blood-brain barrier penetration .
Molecular Weight Trends :
- The target compound (231.25 g/mol) is smaller than analogues with extended aromatic systems (e.g., 360.30 g/mol for the difluorobenzodioxol derivative), suggesting advantages in bioavailability and compliance with Lipinski’s rule of five.
Comparison with Non-Pyrazolo Heterocyclic Carboxylic Acids
Key Differences:
- Acid Functionality : The acetic acid group in the target compound is directly linked to the heterocycle, whereas etodolac derivatives feature a carboxylic acid on a side chain, altering spatial orientation for receptor interactions .
Biological Activity
(3-Cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
The molecular formula of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is , with a molecular weight of approximately 231.25 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various pharmacological effects, primarily through their interactions with specific biological targets. For instance, they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
Inhibition Studies
A notable study highlighted the compound's ability to inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. This selectivity suggests that (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid could be a promising candidate for cancer therapeutics targeting these kinases .
Cancer Cell Line Studies
In vitro studies on human tumor cell lines such as HeLa and HCT116 demonstrated significant antiproliferative effects when treated with pyrazolo[3,4-b]pyridine derivatives. The compounds showed a marked reduction in cell viability, indicating their potential as anticancer agents .
Pain Management Research
Another area of investigation is the role of this compound in pain management. It has been shown to selectively inhibit adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling pathways. The inhibition of AC1 could lead to new analgesic therapies .
Synthesis and Derivatives
The synthesis of (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions that may include cyclization and functional group modifications. Recent advancements have improved the yields and purity of these compounds significantly .
Data Table: Biological Activity Overview
| Biological Activity | IC50 Value | Target | Cell Line |
|---|---|---|---|
| Inhibition of CDK2 | 0.36 µM | Cyclin-dependent kinase 2 | HeLa |
| Inhibition of CDK9 | 1.8 µM | Cyclin-dependent kinase 9 | HCT116 |
| Inhibition of AC1 | Submicromolar | Adenylyl cyclase type 1 | HEK293 |
Q & A
Basic: What are the common synthetic routes for (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid?
Answer:
The synthesis typically involves multi-step organic reactions starting from pyrazolo[3,4-b]pyridine precursors. Key steps include:
- Cyclopropane introduction : Cyclopropane groups are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
- Acetic acid side-chain incorporation : Alkylation reactions using ethyl chloroacetate or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) to attach the acetic acid moiety .
- Azidation or functionalization : For derivatives with azidomethyl groups, azidation is performed using sodium azide and a halogenated intermediate .
Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and solvent polarity .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade compounds) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .
Advanced: How can the alkylation step in synthesis be optimized for higher yields?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.
- Temperature control : Maintaining 60–70°C prevents side reactions (e.g., ester hydrolysis) .
- Base strength : Anhydrous K₂CO₃ is preferred over NaOH to avoid saponification of ester intermediates .
Advanced: How to evaluate the biological activity of this compound against cancer targets?
Answer:
- Target selection : Prioritize kinases (e.g., Aurora kinases) or apoptosis regulators based on structural analogs .
- In vitro assays :
- Mechanistic studies : Probe binding modes via molecular docking (e.g., AutoDock Vina) and validate with surface plasmon resonance (SPR) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Comparative analysis : Cross-reference ¹H NMR data with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for cyclopropyl and methyl groups .
- X-ray validation : Resolve ambiguities in regiochemistry (e.g., cyclopropyl vs. methyl positioning) .
Advanced: What strategies are effective for designing derivatives with improved pharmacokinetics?
Answer:
- Structural modifications :
- In silico modeling : Predict ADMET properties using tools like SwissADME or Schrödinger’s QikProp .
- Solubility optimization : Incorporate PEGylated side chains or co-crystallize with cyclodextrins .
Advanced: How to address low yields in cyclopropane functionalization?
Answer:
- Catalyst screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for stereoselective cyclopropane introduction .
- Protecting groups : Temporarily protect reactive sites (e.g., pyrazole NH) with Boc groups to prevent side reactions .
- Reaction monitoring : Employ TLC or in situ IR to track intermediate formation and adjust reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
